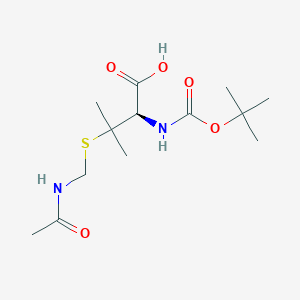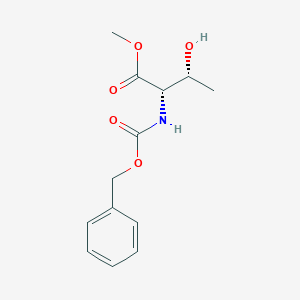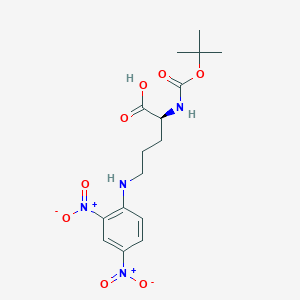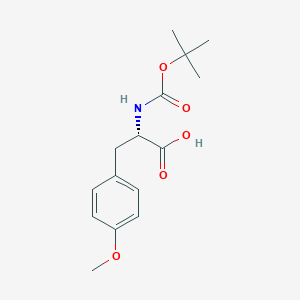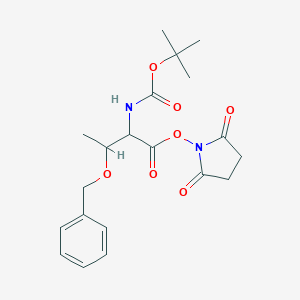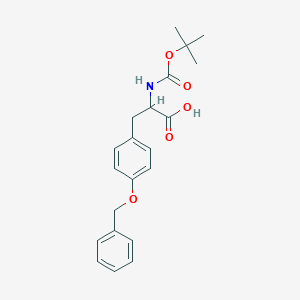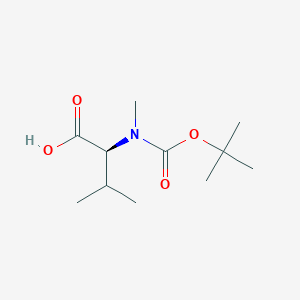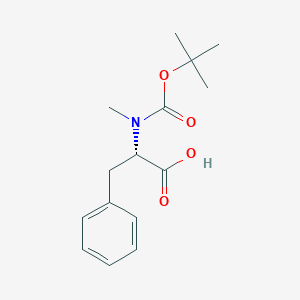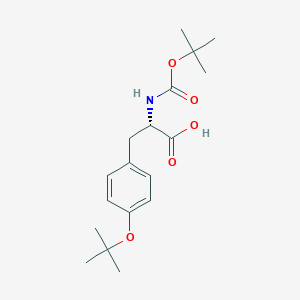
Boc-Tyr(tBu)-OH
Descripción general
Descripción
“Boc-Tyr(tBu)-OH” is a commonly used raw material for peptide synthesis or pharmaceutical intermediates . It is a tyrosine derivative .
Synthesis Analysis
“this compound” participates in the synthesis of various organic compounds . It is used as a building block for the synthesis of many organic compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H27NO5 . Its molecular weight is 337.41 g/mol .
Chemical Reactions Analysis
“this compound” is used in peptide synthesis . It has been used in the development of environmentally conscious in-water peptide synthesis .
Physical and Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It has a melting point of 113-116 °C .
Aplicaciones Científicas De Investigación
Síntesis de Péptidos en Fase Sólida (SPPS)
Boc-Tyr(tBu)-OH: se utiliza ampliamente en SPPS, donde sirve como bloque de construcción para las cadenas peptídicas. El grupo Boc protege la funcionalidad amino durante el ensamblaje de la cadena peptídica en un soporte sólido. Esta protección es crucial para prevenir reacciones secundarias no deseadas y para asegurar que la cadena peptídica crece en la secuencia deseada. Una vez que la síntesis del péptido está completa, el grupo Boc se puede eliminar en condiciones ácidas suaves, lo que evita la degradación de los aminoácidos sensibles o la columna vertebral del péptido .
Conjugados Péptido-Oligonucleótido
El compuesto es fundamental en la síntesis de conjugados péptido-oligonucleótido. Estos conjugados son útiles en varios campos, incluyendo la entrega de fármacos y la investigación en biología molecular. Los grupos protectores Boc/tBu permiten que las cadenas laterales de ciertos aminoácidos se protejan mientras que el oligonucleótido permanece intacto, evitando las condiciones severas que podrían conducir a la despurinación .
Síntesis de Péptidos Hidrofóbicos
This compound: es particularmente ventajoso en la síntesis de péptidos hidrofóbicos. El grupo terc-butilo imparte un carácter hidrofóbico y ayuda en la solubilización de péptidos que de otro modo serían poco solubles en solventes orgánicos. Esta propiedad es esencial cuando se sintetizan péptidos que son ricos en aminoácidos hidrofóbicos .
Preparación de Derivados de Aminoácidos
Este compuesto también se utiliza para preparar otros derivados de aminoácidos. Por ejemplo, se puede utilizar para sintetizar ésteres y amidas de tirosina, que luego se utilizan en varios ensayos bioquímicos y como intermediarios en la síntesis orgánica .
Bioconjugación
This compound: juega un papel en las técnicas de bioconjugación. La tirosina protegida se puede unir a varias biomoléculas, incluyendo proteínas, anticuerpos y otros péptidos, lo que es un proceso fundamental en el desarrollo de biofármacos .
Investigación de Suplementos Ergógenos
En el campo de la ciencia del deporte, los derivados de aminoácidos como This compound se estudian por su potencial como suplementos ergogénicos. Pueden influir en la secreción hormonal, el suministro de combustible durante el ejercicio y el rendimiento mental durante tareas relacionadas con el estrés .
Mecanismo De Acción
Target of Action
Boc-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . It is used in the field of peptide synthesis, particularly as a protective group for the hydroxyl group of tyrosine . The primary targets of this compound are the hydroxyl groups present in the tyrosine residues of peptides and proteins .
Mode of Action
The this compound compound acts as a protective group for the hydroxyl group of tyrosine during peptide synthesis . The Boc (tert-butyloxycarbonyl) group in this compound is acid-labile, meaning it can be removed under acidic conditions . This allows for the selective deprotection of the tyrosine residue during the synthesis process .
Biochemical Pathways
In the context of peptide synthesis, this compound plays a crucial role in the formation of peptide bonds without unwanted side reactions . By protecting the hydroxyl group of tyrosine, it prevents unwanted reactions that could interfere with the correct formation of the peptide chain .
Pharmacokinetics
Its solubility and stability under various conditions are crucial for its effectiveness in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the correct formation of peptide chains, with the tyrosine residues protected during synthesis and selectively deprotected when needed . This contributes to the successful synthesis of peptides with the correct sequence and structure .
Action Environment
The action of this compound is influenced by the pH of the environment. The Boc group is acid-labile and can be removed under acidic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the selective deprotection of the tyrosine residues . Additionally, the solubility of this compound can be affected by the solvent used, which can impact its effectiveness in peptide synthesis .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Boc-Tyr(tBu)-OH interacts with various biomolecules in biochemical reactions. It is often used as a protecting group for tyrosine’s hydroxyl group to prevent unnecessary reactions during the synthesis process
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. As a derivative of tyrosine, it may influence cell function indirectly. Tyrosine is involved in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis It prevents the hydroxyl group of tyrosine from participating in unwanted reactions, thereby ensuring the correct formation of peptide bonds
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis, where it serves as a protecting group for tyrosine
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLLMOXFVKKCN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426916 | |
| Record name | Boc-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47375-34-8 | |
| Record name | Boc-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


